molecular formula C21H21NO3 B8629254 Benzoic acid, 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)- CAS No. 67697-49-8

Benzoic acid, 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)-

Cat. No. B8629254
CAS RN: 67697-49-8
M. Wt: 335.4 g/mol
InChI Key: CCSUXQLIZFUPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)- is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-((1-butyl-2-methyl-1H-indol-3-yl)carbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67697-49-8

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

2-(1-butyl-2-methylindole-3-carbonyl)benzoic acid

InChI

InChI=1S/C21H21NO3/c1-3-4-13-22-14(2)19(17-11-7-8-12-18(17)22)20(23)15-9-5-6-10-16(15)21(24)25/h5-12H,3-4,13H2,1-2H3,(H,24,25)

InChI Key

CCSUXQLIZFUPDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture containing 7.4 g. of phthalic anhydride and 16.0 g. of 1-butyl-2-methylindole at 0°-5° C. was added portionwise 13.3 g. of aluminum chloride. The mixture was diluted with 50 ml. of benzene and stirred overnight at room temperture. The reaction mixture was poured into 200 ml. of 5% hydrochloric acid and the product extracted with benzene. The benzene extracts were shaken with dilute aqueous potassium hydroxide. The aqueous alkaline layer was separated, cooled with ice and brought to pH 4 with acetic acid. The precipitated product was collected and dried to give 2-(1-butyl-2-methyl-3-indolylcarbonyl)benzoic acid, m.p. 88°-92° C.
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Synthesis routes and methods II

Procedure details

Following the procedure described in part A of Example 1, 7.4 g (0.05 mole) of phthalic anhydride, 16.0 g (0.07 mole) of 79 percent active 1-n-butyl-2-methylindole and 13.3 g (0.01 mole) of aluminum chloride were interacted in 50 ml of benzene to obtain 2-[(1-n-butyl-2-methyl-3-indolyl)carbonyl]benzoic acid (Formula VIII: R0 =R1 =R2 =R3 =Y1 =H; R5 =CH3 ; R6 =(CH2)3CH3) a pale pink solid melting over the range 88°-92° C. The nuclear magnetic resonance spectrum was consistent with the structure. Infrared maxima were recorded at 1720 cm-1 (C=O; s) and 1700 cm-1 (C=O; s).
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Synthesis routes and methods III

Procedure details

To a stirred mixture containing 7.4 g. of phthalic anhydride and 16.0 g. of 1-butyl-2-methylindole at 0°-5° C. was added portionwise 13.3 g. of aluminum chloride. The mixture was diluted with 50 ml. of benzene and stirred overnight at room temperature. The reaction mixture was poured into 200 ml of 5% hydrochloric acid and the product extracted with benzene. The benzene extracts were shaken with dilute aqueous potassium hydroxide. The aqueous alkaline layer was separated, cooled with ice and brought to pH 4 with acetic acid. The precipitated product was collected and dried to give 2-(1-butyl-2-methyl-3-indolylcarbonyl)benzoic acid, m.p. 88°-92° C.
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